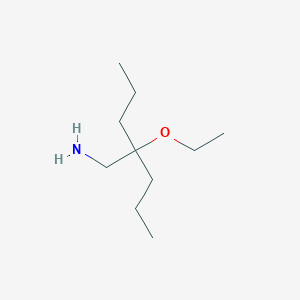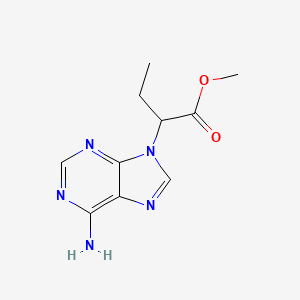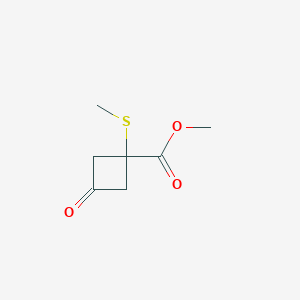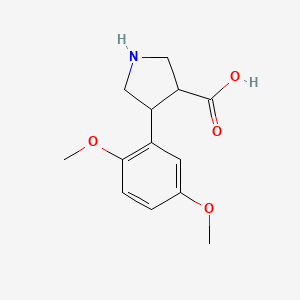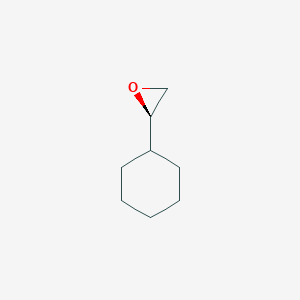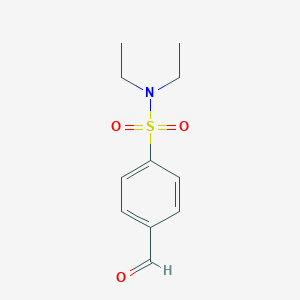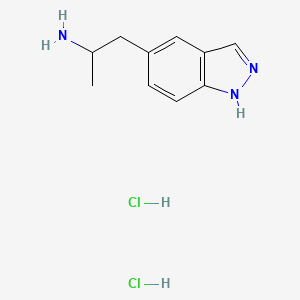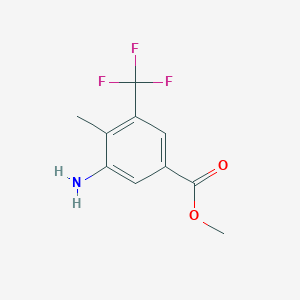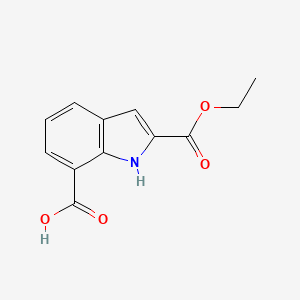
2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxycarbonyl group at the 2-position and a carboxylic acid group at the 7-position of the indole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions. For example, the reaction of indole with ethyl chloroformate in the presence of a base like pyridine can yield the ethoxycarbonyl derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide followed by acidic workup.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
科学研究应用
2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s indole core is a common motif in many biologically active molecules, making it useful for drug discovery and development.
Medicine: Derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, the indole core can interact with various enzymes, receptors, and signaling pathways, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Uniqueness
2-(Ethoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-ethoxycarbonyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-7-4-3-5-8(11(14)15)10(7)13-9/h3-6,13H,2H2,1H3,(H,14,15) |
InChI 键 |
TXSTYUAVGVWLPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

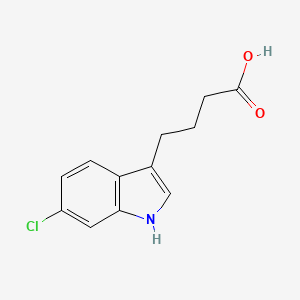
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
